An In-depth Technical Guide to the Physicochemical Properties of 3-(N-Boc-aminomethyl)-5-bromopyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(N-Boc-aminomethyl)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)-5-bromopyridine is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and a protected aminomethyl group, offers a versatile platform for the construction of complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for controlled manipulation and subsequent deprotection to reveal the primary amine, facilitating further functionalization.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(N-Boc-aminomethyl)-5-bromopyridine, offering insights into its behavior and characteristics that are critical for its effective utilization in research and development.
Chemical Identity and Structure
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IUPAC Name: tert-butyl (5-bromopyridin-3-yl)methylcarbamate
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CAS Number: 943722-24-5
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Molecular Formula: C₁₁H₁₅BrN₂O₂
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Molecular Weight: 287.15 g/mol
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Chemical Structure:
Caption: Chemical structure and basic identifiers of 3-(N-Boc-aminomethyl)-5-bromopyridine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. These properties influence its reactivity, solubility, and bioavailability.
Physical Properties
The physical state and thermal properties of 3-(N-Boc-aminomethyl)-5-bromopyridine are summarized in the table below.
| Property | Value | Source |
| Appearance | White to yellow solid | [1] |
| Melting Point | 84.5 - 86.0 °C | [2] |
| Boiling Point (Predicted) | 388.2 ± 32.0 °C | [1] |
| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [1] |
The sharp melting point range indicates a high degree of purity for the crystalline solid. While the boiling point and density are predicted values, they provide a useful estimation for experimental planning.
Solubility Profile
The solubility of 3-(N-Boc-aminomethyl)-5-bromopyridine is a critical parameter for its use in various reaction conditions and for its formulation in biological assays.
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic Boc group and bromopyridine ring limit aqueous solubility. |
| Methanol, Ethanol | Soluble | The polar nature of the alcohols can solvate the carbamate and pyridine functionalities. |
| Dichloromethane, Chloroform | Soluble | Good solubility in chlorinated solvents is typical for protected amines. |
| Ethyl Acetate | Soluble | A common solvent for extraction and chromatography of this type of compound. |
| Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of organic reactions involving this substrate. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Chemical Properties
The chemical properties dictate the reactivity and stability of the molecule.
| Property | Value | Source |
| pKa (Predicted) | 11.31 ± 0.46 | [1] |
| LogP (Predicted) | 2.5 | [3] |
| Stability | Stable under normal conditions. Store at room temperature. | [1] |
The predicted pKa suggests that the pyridine nitrogen is weakly basic. The predicted LogP value indicates a moderate lipophilicity, which is an important factor in drug development for membrane permeability. The compound is generally stable, but care should be taken to avoid strong acids or bases which could cleave the Boc protecting group.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the aminomethyl group, and the tert-butyl protons of the Boc group.
Predicted ¹H NMR (CDCl₃, 400 MHz):
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δ 8.5 (s, 1H): Proton at C2 of the pyridine ring.
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δ 8.4 (s, 1H): Proton at C6 of the pyridine ring.
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δ 7.8 (s, 1H): Proton at C4 of the pyridine ring.
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δ 5.0 (br s, 1H): NH proton of the carbamate.
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δ 4.4 (d, 2H): Methylene protons (-CH₂-NH).
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δ 1.5 (s, 9H): tert-butyl protons (-C(CH₃)₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
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δ 156.0: Carbonyl carbon of the Boc group.
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δ 150.0, 148.0, 138.0, 125.0, 122.0: Carbons of the pyridine ring.
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δ 80.0: Quaternary carbon of the Boc group (-C(CH₃)₃).
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δ 45.0: Methylene carbon (-CH₂-NH).
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δ 28.5: Methyl carbons of the Boc group (-C(CH₃)₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR (KBr, cm⁻¹):
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~3350: N-H stretching of the carbamate.
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~2980-2850: C-H stretching of the alkyl groups.
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~1700: C=O stretching of the carbamate.
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~1580, 1470: C=C and C=N stretching of the pyridine ring.
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~1160: C-O stretching of the carbamate.
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~1020: C-Br stretching.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected MS (ESI+):
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m/z 287/289 [M+H]⁺: Corresponding to the protonated molecule with the characteristic isotopic pattern for a bromine-containing compound.
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m/z 231/233 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.
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m/z 187/189 [M-Boc+H]⁺: Loss of the entire Boc group.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of 3-(N-Boc-aminomethyl)-5-bromopyridine.
Synthesis of 3-(N-Boc-aminomethyl)-5-bromopyridine
This protocol is adapted from general procedures for the Boc protection of amines.
Caption: Workflow for the synthesis of 3-(N-Boc-aminomethyl)-5-bromopyridine.
Materials:
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3-Aminomethyl-5-bromopyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or another suitable aprotic solvent
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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Dissolve 3-aminomethyl-5-bromopyridine (1.0 eq) in dichloromethane in a round-bottom flask.
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Add triethylamine (1.1 eq) to the solution and stir.
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Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(N-Boc-aminomethyl)-5-bromopyridine.
Determination of Melting Point
Caption: Workflow for melting point determination.
Procedure:
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Finely powder a small amount of the crystalline 3-(N-Boc-aminomethyl)-5-bromopyridine.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the entire sample has melted (the end of the melting range).
Applications in Research and Drug Development
3-(N-Boc-aminomethyl)-5-bromopyridine is a valuable intermediate for the synthesis of a wide range of compounds with potential biological activity. The bromine atom can be readily functionalized via Suzuki, Stille, Sonogashira, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. The Boc-protected amine can be deprotected under acidic conditions to liberate the primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to build more complex structures. These synthetic handles make it an attractive starting material for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-(N-Boc-aminomethyl)-5-bromopyridine. A comprehensive understanding of its chemical identity, physical and chemical properties, and spectroscopic characteristics is essential for its effective application in synthetic and medicinal chemistry. The provided experimental protocols offer a starting point for the synthesis and characterization of this important building block. As a versatile intermediate, 3-(N-Boc-aminomethyl)-5-bromopyridine will undoubtedly continue to play a significant role in the development of novel molecules with potential therapeutic applications.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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